Lana-DNA-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

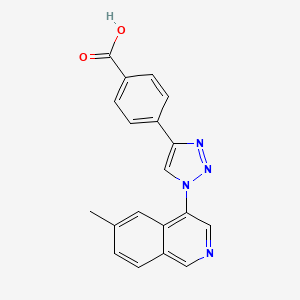

C19H14N4O2 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

4-[1-(6-methylisoquinolin-4-yl)triazol-4-yl]benzoic acid |

InChI |

InChI=1S/C19H14N4O2/c1-12-2-3-15-9-20-10-18(16(15)8-12)23-11-17(21-22-23)13-4-6-14(7-5-13)19(24)25/h2-11H,1H3,(H,24,25) |

InChI Key |

IUUGYORBUIOUSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=NC=C2C=C1)N3C=C(N=N3)C4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of LANA-DNA-IN-1: A Technical Whitepaper for Novel Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), in a latent state within infected cells is critically dependent on the viral protein LANA (Latency-Associated Nuclear Antigen). LANA's primary function in latency is to tether the viral episome to host chromosomes, ensuring its faithful segregation to daughter cells during mitosis. This vital interaction is mediated by the binding of the C-terminal domain of LANA to specific DNA sequences within the terminal repeats of the viral genome. The indispensable nature of the LANA-DNA interaction for viral persistence makes it a prime target for therapeutic intervention. This whitepaper details the discovery and development of LANA-DNA-IN-1, a small molecule inhibitor designed to disrupt this crucial interaction, presenting a promising avenue for the development of novel KSHV-specific antiviral therapies. We will explore the core methodologies employed in its characterization, present key quantitative data, and delineate the underlying molecular pathways and experimental workflows.

Introduction: The Role of LANA in KSHV Latency

Kaposi's Sarcoma-Associated Herpesvirus is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease, particularly in immunocompromised individuals.[1] A hallmark of KSHV infection is its ability to establish a lifelong latent infection, where the viral genome persists as a circular extrachromosomal DNA element (episome) in the nucleus of host cells.[2] The Latency-Associated Nuclear Antigen (LANA), encoded by ORF73, is a key viral protein expressed during latency and is essential for the maintenance and replication of the viral episome.[3][4]

LANA is a multifunctional protein that tethers the KSHV episome to host chromosomes, a process vital for the segregation of the viral genome to daughter cells during cell division.[5] This tethering is achieved through the binding of the C-terminal DNA-binding domain (DBD) of LANA to specific sequences within the terminal repeats (TRs) of the viral genome, known as LANA binding sites (LBS).[6] Disruption of this LANA-DNA interaction leads to the loss of the viral episome and is lethal to the virus, making LANA a compelling target for antiviral drug development.[6]

Discovery of this compound: A Targeted Approach

The development of this compound stemmed from a targeted drug discovery program aimed at identifying small molecules that could specifically inhibit the interaction between the LANA protein and its cognate DNA binding sites. This initiative was built upon the successful completion of high-throughput screening for small molecule inhibitors of LANA and the determination of the X-ray crystal structure of the LANA DNA binding domain, which provided a structural basis for rational drug design.[3]

Screening and Initial Hit Identification

Initial efforts involved biophysical screens of fragment libraries using techniques such as Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy and Surface Plasmon Resonance (SPR) to identify chemical starting points that bind to the LANA protein.[7] These fragment-based approaches led to the identification of first-generation inhibitors, which served as the foundation for further chemical optimization.[8]

Characterization and Quantitative Analysis of this compound

This compound was characterized through a series of in vitro assays to quantify its inhibitory activity and binding affinity.

Table 1: Inhibitory Activity of this compound [9][10]

| Target | Assay Type | IC50 Value (µM) |

| LANA-LBS1 Interaction | Fluorescence Polarization (FP) | 9 |

| LANA-LBS2 Interaction | Fluorescence Polarization (FP) | 8 |

| LANA-LBS3 Interaction | Fluorescence Polarization (FP) | 8 |

| Wild-type LANA | Fluorescence Polarization (FP) | 53 |

Table 2: Binding Affinity and Cellular Activity of a Lead Compound (Compound 20 from Berwanger et al., 2023) [6]

| Assay Type | Parameter | Value |

| Microscale Thermophoresis (MST) | KD | Low micromolar range |

| Electrophoretic Mobility Shift Assay (EMSA) | % Inhibition at 250 µM | > 50% |

| Cell-Based Replication Assay | % Inhibition at 62.5 µM | 67% |

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay is designed to measure the disruption of the LANA-DNA interaction in a high-throughput format.

-

Principle: A fluorescently labeled DNA oligonucleotide containing a LANA binding site (LBS) is incubated with the LANA protein. In the bound state, the larger complex tumbles slower in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the labeled DNA, the smaller, faster-tumbling DNA results in a lower polarization signal.

-

Protocol Outline:

-

A reaction mixture is prepared containing a fluorescently labeled DNA probe (e.g., FAM-labeled LBS1, LBS2, or LBS3), purified LANA protein (C-terminal domain), and assay buffer.

-

Serial dilutions of this compound are added to the reaction mixture in a microplate.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity (KD) between the inhibitor and the LANA protein.

-

Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is detected by a change in fluorescence.

-

Protocol Outline:

-

The LANA protein is fluorescently labeled.

-

A constant concentration of the labeled LANA protein is mixed with a serial dilution of the inhibitor.

-

The samples are loaded into capillaries.

-

An infrared laser is used to create a precise temperature gradient, and the movement of the fluorescently labeled LANA is monitored.

-

The change in thermophoresis is plotted against the inhibitor concentration to determine the dissociation constant (KD).

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a qualitative or semi-quantitative method to visualize the inhibition of the LANA-DNA complex formation.

-

Principle: This technique is based on the difference in the electrophoretic mobility of a free DNA probe versus a protein-DNA complex in a non-denaturing polyacrylamide gel.

-

Protocol Outline:

-

A radiolabeled or fluorescently labeled DNA probe containing an LBS is incubated with purified LANA protein in the presence or absence of the inhibitor.

-

The reaction mixtures are resolved on a native polyacrylamide gel.

-

The gel is dried and exposed to a phosphor screen or imaged for fluorescence.

-

A decrease in the intensity of the shifted band (LANA-DNA complex) in the presence of the inhibitor indicates disruption of the interaction.

-

Cell-Based KSHV Episome Replication Assay

This assay assesses the ability of the inhibitor to block LANA-mediated replication of a KSHV-based plasmid in a cellular context.

-

Principle: A plasmid containing the KSHV terminal repeats (which includes the origin of replication and LBS) is transfected into cells that are engineered to express LANA. The replication of this plasmid is dependent on LANA function.

-

Protocol Outline:

-

Cells are co-transfected with the TR-containing plasmid and a LANA expression vector.

-

The transfected cells are treated with varying concentrations of the inhibitor.

-

After a period of incubation, low molecular weight DNA (including the replicated plasmids) is extracted.

-

The extracted DNA is digested with DpnI, which specifically cleaves bacterially methylated (unreplicated) DNA, leaving the newly replicated (unmethylated) DNA intact.

-

The remaining DNA is analyzed by Southern blotting or quantitative PCR to quantify the amount of replicated plasmid.

-

Signaling Pathways and Experimental Workflows

LANA-Mediated KSHV Episome Maintenance

Caption: LANA protein tethers the KSHV episome to host chromosomes for segregation.

Mechanism of Action of this compound

References

- 1. Kaposi’s sarcoma herpesvirus: researchers develop inhibitors – RESIST [resist-cluster.de]

- 2. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]

- 4. LANA - Wikipedia [en.wikipedia.org]

- 5. Comprehensive analysis of LANA interacting proteins essential for viral genome tethering and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biophysical Screens Identify Fragments That Bind to the Viral DNA-Binding Proteins EBNA1 and LANA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disrupting Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Role and Inhibition of LANA in KSHV Replication by Lana-DNA-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) in viral replication and the mechanism of its inhibition by the small molecule inhibitor, Lana-DNA-IN-1. This document details the critical role of LANA in maintaining the viral episome during latency, presents quantitative data on the inhibitory effects of this compound, and provides detailed experimental protocols for key assays used in its characterization.

Introduction to KSHV and the Central Role of LANA in Latent Replication

Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman disease.[1] A key feature of the KSHV life cycle is its ability to establish a latent infection within host cells, where the viral genome persists as a circular, extrachromosomal DNA molecule known as an episome.[1] The maintenance of this episome through countless host cell divisions is orchestrated by the viral protein LANA.[1]

LANA is a multifunctional protein that is essential for the persistence of the KSHV genome.[2][3] Its primary functions in viral replication include:

-

Episome Tethering: LANA tethers the KSHV episome to host chromosomes during mitosis. This is achieved through its N-terminal domain, which binds to host chromatin, and its C-terminal domain, which recognizes and binds to specific sequences within the terminal repeats (TRs) of the viral DNA.[2] This tethering mechanism ensures that the viral episomes are faithfully segregated into daughter cells along with the host's genetic material.

-

Latent DNA Replication: LANA is crucial for the replication of the viral episome during the S phase of the cell cycle.[2] It recruits the host cell's DNA replication machinery to the viral origin of replication located within the TRs.

Given its indispensable role in viral persistence, LANA has emerged as a promising target for the development of novel anti-KSHV therapeutics.[2][4]

This compound: A Potent Inhibitor of the LANA-DNA Interaction

This compound is a small molecule inhibitor designed to disrupt the critical interaction between the C-terminal DNA-binding domain of LANA and its cognate binding sites on the KSHV genome. By preventing this binding, this compound effectively inhibits the tethering and replication of the viral episome, ultimately leading to the loss of the viral genome from infected cells.

Quantitative Analysis of Inhibition

The inhibitory activity of this compound has been quantified using in vitro binding assays, specifically Fluorescence Polarization (FP) assays. These assays measure the disruption of the LANA-DNA complex in the presence of the inhibitor. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (µM) |

| LANA Binding Site 1 (LBS1) | 9 |

| LANA Binding Site 2 (LBS2) | 8 |

| LANA Binding Site 3 (LBS3) | 8 |

| Wild-type LANA | 53 |

Data obtained from FP Assays.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

Fluorescence Polarization (FP) Assay for LANA-DNA Interaction

This assay is used to quantify the binding affinity between the LANA protein and its DNA binding sites and to determine the IC50 value of inhibitors like this compound.

Materials:

-

Purified recombinant C-terminal domain of LANA (LANA-CTD)

-

Fluorescently labeled DNA oligonucleotides corresponding to LANA Binding Sites (LBS1, LBS2, or LBS3). A common fluorescent label is 5'-carboxyfluorescein (5-FAM).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

-

This compound or other test compounds dissolved in DMSO.

-

Black, non-binding 96-well or 384-well plates.

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of the LANA-CTD protein in assay buffer. The final concentration in the assay will typically be in the low nanomolar range, determined empirically through binding saturation experiments.

-

Prepare a 2X solution of the fluorescently labeled LBS DNA probe in assay buffer. The final concentration is typically kept low (e.g., 1-10 nM) to ensure that the concentration of the bound probe is a small fraction of the total protein concentration.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to a 4X working concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

-

-

Assay Setup:

-

To each well of the microplate, add 25 µL of the 4X this compound solution (or DMSO for control wells).

-

Add 25 µL of the 2X LANA-CTD protein solution to all wells except for the "probe only" control wells (which receive 25 µL of assay buffer instead).

-

Initiate the binding reaction by adding 50 µL of the 2X fluorescently labeled LBS DNA probe to all wells. The final volume in each well will be 100 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30-60 minutes in the dark to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 520 nm emission for 5-FAM).

-

-

Data Analysis:

-

The fluorescence polarization (P) values are calculated by the instrument software.

-

The percentage of inhibition is calculated for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where:

-

P_sample is the polarization value in the presence of the inhibitor.

-

P_min is the polarization value of the free DNA probe (no protein).

-

P_max is the polarization value of the DNA probe bound to the protein (no inhibitor).

-

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

KSHV Latent Replication Inhibition Assay (Southern Blot)

This cell-based assay is used to assess the ability of a compound to inhibit LANA-mediated replication of a plasmid containing the KSHV terminal repeats.

Materials:

-

HEK293T cells or other suitable human cell line.

-

A plasmid containing multiple copies of the KSHV terminal repeat (e.g., p8TR) and a mammalian selection marker.

-

An expression vector for LANA.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

Reagents and equipment for Hirt DNA extraction, restriction enzyme digestion, agarose gel electrophoresis, Southern blotting, and probe hybridization.

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the TR-containing plasmid and the LANA expression vector using a suitable transfection reagent. As a negative control, transfect cells with the TR plasmid and an empty vector.

-

-

Drug Treatment and Cell Culture:

-

24 hours post-transfection, begin selection with the appropriate antibiotic to eliminate untransfected cells.

-

At the same time, treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or DMSO as a vehicle control.

-

Culture the cells for an extended period (e.g., 7-14 days), maintaining the selection and drug treatment. Replenish the medium with fresh drug every 2-3 days.

-

-

Episomal DNA Extraction:

-

Harvest the cells and extract low molecular weight DNA using the Hirt extraction method. This procedure selectively isolates extrachromosomal DNA like the replicated plasmids.

-

-

Restriction Digestion and Southern Blotting:

-

Digest the extracted DNA with two sets of restriction enzymes:

-

An enzyme that linearizes the plasmid (e.g., BamHI).

-

The same linearizing enzyme plus DpnI. DpnI specifically digests bacterially-derived, methylated DNA. Plasmids that have replicated in the mammalian cells will be unmethylated and therefore resistant to DpnI digestion.

-

-

Separate the digested DNA fragments by agarose gel electrophoresis.

-

Transfer the DNA to a nylon membrane (Southern blotting).

-

-

Probe Hybridization and Detection:

-

Hybridize the membrane with a radiolabeled or chemiluminescent probe specific for a region of the TR plasmid.

-

Detect the signal using autoradiography or a chemiluminescence imaging system.

-

-

Data Analysis:

-

The intensity of the DpnI-resistant band is proportional to the amount of replicated plasmid.

-

Quantify the band intensities and normalize them to the total amount of plasmid DNA (from the singly digested samples).

-

Compare the amount of replicated DNA in the drug-treated samples to the DMSO-treated control to determine the extent of replication inhibition.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.

LANA-Mediated KSHV Latent Replication Pathway

Caption: LANA protein binds to the Terminal Repeats of the KSHV episome, tethering it to host chromatin and recruiting cellular machinery to initiate viral DNA replication.

Mechanism of Action of this compound

Caption: this compound binds to the C-terminal domain of LANA, preventing its interaction with the LBS on the KSHV genome and thereby inhibiting viral replication.

Fluorescence Polarization Assay Workflow

Caption: Workflow for the Fluorescence Polarization assay to measure the inhibition of the LANA-DNA interaction by this compound.

Conclusion

The KSHV LANA protein is a linchpin in the latent life cycle of the virus, making it an attractive target for therapeutic intervention. This compound represents a promising class of small molecule inhibitors that effectively disrupt the essential LANA-DNA interaction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working towards novel anti-KSHV therapies. The continued investigation and optimization of LANA inhibitors hold the potential to significantly impact the treatment of KSHV-associated malignancies.

References

The Core of Inhibition: A Technical Guide to the Biochemical and Structural Basis of Lana-DNA-IN-1 Action

For Immediate Release

This technical guide provides an in-depth analysis of the biochemical and structural basis of Lana-DNA-IN-1, a small molecule inhibitor targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and viral DNA. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and targeted therapy development.

Introduction: Targeting KSHV Latency

Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease. A key to the lifelong persistence and oncogenic potential of KSHV is its ability to establish a latent infection within host cells. During latency, the viral genome persists as a circular extrachromosomal DNA, or episome, which replicates in synchrony with the host cell's DNA and is faithfully segregated to daughter cells during mitosis.

The viral protein at the heart of this persistence is the Latency-Associated Nuclear Antigen (LANA). LANA is a multifunctional protein that tethers the viral episome to host chromosomes, ensuring its maintenance, and recruits the cellular replication machinery to the viral origin of replication. This critical interaction between LANA and specific DNA sequences within the KSHV terminal repeats (TRs) represents a prime target for antiviral therapeutic intervention. The disruption of the LANA-DNA interaction is a promising strategy to inhibit viral replication and potentially eradicate the latent viral reservoir. This compound has emerged as a potent small molecule inhibitor of this crucial interaction.

Biochemical Basis of Inhibition

The inhibitory activity of this compound is directed at the C-terminal DNA-binding domain (DBD) of the LANA protein. LANA's DBD specifically recognizes and binds to LANA-binding sites (LBS) within the terminal repeats of the KSHV genome. There are three identified LANA binding sites: LBS1, LBS2, and LBS3. The binding of LANA to these sites is essential for the initiation of latent DNA replication.

This compound acts as a competitive inhibitor, preventing the stable association of the LANA DBD with its cognate DNA sequences. This disruption of the protein-DNA complex effectively halts LANA-mediated latent replication.

Quantitative Inhibition Data

The potency of this compound and other inhibitors has been quantified using various biophysical and biochemical assays. The following tables summarize the available quantitative data, providing a comparative overview of their inhibitory activities.

Table 1: Inhibitory Activity of this compound [1]

| Target | Assay Type | IC50 (µM) |

| LBS1 | Fluorescence Polarization (FP) | 9 |

| LBS2 | Fluorescence Polarization (FP) | 8 |

| LBS3 | Fluorescence Polarization (FP) | 8 |

| Wild-type LANA | Not Specified | 53 |

Table 2: Binding Affinities of Various LANA-DNA Interaction Inhibitors [2][3]

| Compound | Binding Affinity (KD, µM) |

| Inhibitor I | 23 |

| Compound 9 | >100 |

| Compound 11 | 19 |

| Compound 14 | 13 |

| Compound 19 | 13 |

| Compound 20 | 12 |

| Compound 21 | 11 |

| Compound 27 | 14 |

| ... (data for 26 other derivatives available in the source publication) | ... |

Structural Basis of Inhibition

The crystal structure of the KSHV LANA DNA-binding domain (DBD), both alone and in complex with LBS1 DNA, has been resolved, providing critical insights into the mechanism of DNA recognition and a framework for understanding inhibitor binding. The LANA DBD forms a dimer, and this dimerization is crucial for its high-affinity binding to the palindromic LBS sequences.

While the precise co-crystal structure of this compound with the LANA DBD is not publicly available, the existing structural data of the LANA DBD-DNA complex allows for computational modeling and suggests that the inhibitor likely binds to a pocket within the DNA-binding interface of the protein. This binding would sterically hinder the approach of the DNA substrate or induce a conformational change in the protein that is incompatible with DNA binding.

Experimental Protocols

The characterization of this compound and other inhibitors of the LANA-DNA interaction relies on a suite of specialized biochemical and biophysical assays. Detailed methodologies for the key experiments are provided below.

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.

Protocol:

-

Protein Labeling: The LANA protein (typically the C-terminal DBD) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).

-

Sample Preparation: A series of dilutions of the unlabeled inhibitor (e.g., this compound) is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

Binding Reaction: A constant concentration of the labeled LANA protein is mixed with the different concentrations of the inhibitor.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled LANA is monitored.

-

Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is determined by fitting the resulting binding curve to a suitable model.[4][5]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions. The principle is that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.

Protocol:

-

Probe Labeling: A double-stranded DNA oligonucleotide containing a LANA binding site (e.g., LBS1) is end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with the purified LANA protein (or nuclear extracts containing LANA) in a binding buffer. For inhibition studies, increasing concentrations of the inhibitor (e.g., this compound) are included in the reaction mixture.

-

Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled DNA indicates the formation of a protein-DNA complex. The intensity of the shifted band will decrease with increasing concentrations of an effective inhibitor.[6][7][8]

Southern Blot for Latent Replication Assay

This assay is used to assess the ability of LANA to mediate the replication of a plasmid containing the KSHV terminal repeats in cells. The effect of an inhibitor on this process can be quantified.

Protocol:

-

Cell Transfection: Mammalian cells (e.g., HEK293) are co-transfected with a plasmid expressing LANA and a target plasmid containing the KSHV terminal repeats. The cells are then treated with different concentrations of the inhibitor.

-

Episomal DNA Extraction: After a period of incubation (e.g., 72 hours), low-molecular-weight DNA (containing the episomal plasmids) is extracted from the cells using a Hirt extraction method.

-

Restriction Enzyme Digestion: The extracted DNA is digested with a restriction enzyme that linearizes the plasmid and with DpnI. DpnI specifically digests bacterially-derived, methylated DNA (the input plasmid), but not the newly replicated, unmethylated DNA produced in the mammalian cells.

-

Agarose Gel Electrophoresis: The digested DNA is separated by size on an agarose gel.

-

Southern Blotting: The DNA from the gel is transferred to a nylon or nitrocellulose membrane.

-

Hybridization and Detection: The membrane is incubated with a labeled DNA probe that is specific for the target plasmid. The signal from the probe, corresponding to the replicated plasmid, is detected by autoradiography or chemiluminescence. The intensity of the signal is quantified to determine the extent of replication and the inhibitory effect of the compound.[9][10][11]

X-ray Crystallography of LANA-DNA Complex

Determining the three-dimensional structure of the LANA-DNA complex provides atomic-level insights into the interaction and a basis for rational drug design.

Protocol:

-

Protein and DNA Preparation: The LANA DNA-binding domain is expressed and purified to high homogeneity. A short, double-stranded DNA oligonucleotide containing the LANA binding site (e.g., LBS1) is synthesized and purified.

-

Complex Formation: The purified protein and DNA are mixed in a specific molar ratio (e.g., 1:1.2 protein to DNA) to form the complex.

-

Crystallization Screening: The protein-DNA complex is subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant, pH, and temperature, often using robotic high-throughput screening.

-

Crystal Optimization: Promising crystallization conditions are optimized to obtain large, well-diffracting crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map and build the atomic model of the LANA-DNA complex. The model is then refined to best fit the experimental data.[12][13][14][15][16]

Visualizations

The following diagrams illustrate key concepts and workflows related to the inhibition of the LANA-DNA interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]

- 5. nanotempertech.com [nanotempertech.com]

- 6. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]

- 8. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 9. researchgate.net [researchgate.net]

- 10. Northern和Southern印迹实验方案及简介 [sigmaaldrich.com]

- 11. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 14. Crystal growth: Protein-DNA complexes - CCP4 wiki [wiki.uni-konstanz.de]

- 15. Protein crystallization, data collection and structure determination [bio-protocol.org]

- 16. Crystallization of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of LANA Protein in KSHV Episome Maintenance

Audience: Researchers, scientists, and drug development professionals.

Abstract

The persistence of Kaposi's sarcoma-associated herpesvirus (KSHV) within a host is critically dependent on its ability to establish and maintain a latent infection. During latency, the viral genome exists as a multi-copy, circular extrachromosomal plasmid known as an episome.[1] The stable maintenance and segregation of these episomes through countless host cell divisions are orchestrated by the Latency-Associated Nuclear Antigen (LANA). This protein is a master regulator, essential for the replication, tethering, and partitioning of the KSHV genome.[1][2][3] Deletion of LANA results in the rapid loss of the viral episome and a failure to establish latent infection.[2][4][5] This technical guide provides an in-depth examination of the molecular mechanisms by which LANA ensures the faithful persistence of the KSHV episome, highlighting its domains, interactions with viral and host factors, and the experimental methodologies used to elucidate its function. LANA's central role makes it a promising target for antiviral therapies aimed at eradicating KSHV infection.[6][7][8]

LANA Protein Architecture and Functional Domains

LANA, encoded by open reading frame 73 (ORF73), is a 1162-amino acid multifunctional protein.[1][2][9] Its structure is key to its function and can be broadly divided into three critical regions:

-

N-Terminal Domain (aa 1-32): This domain is essential for tethering the KSHV episome to host chromosomes.[7] It contains a chromatin-binding motif that directly interacts with the core histones H2A and H2B on the surface of the host nucleosome.[2][5][10] This interaction acts as a docking station, ensuring that the viral episomes remain associated with the host's genetic material during mitosis.[5][10] Mutations within the first 32 amino acids lead to a rapid loss of the KSHV genome, underscoring this region's importance in both DNA replication and episome segregation.[2]

-

Central Repeat Region: This large, internal region is characterized by glutamic acid-rich repeats. While its precise function is less defined than the terminal domains, internal sequences are critical for the overall efficiency of episome persistence.[11] Deletions within this region, even when the essential N- and C-terminal domains are present, lead to a high deficiency in long-term episome maintenance.[11]

-

C-Terminal Domain (aa 933-1162): This domain contains the sequence-specific DNA Binding Domain (DBD).[7][12] It recognizes and binds to specific sequences within the KSHV genome's terminal repeats (TRs), known as LANA Binding Sites (LBS).[2][13] The C-terminus is also responsible for LANA's self-association and oligomerization, which is crucial for cooperative DNA binding, the formation of higher-order structures, and the recruitment of the host replication machinery.[12][14][15]

Core Mechanisms of KSHV Episome Maintenance

LANA ensures episome persistence through a coordinated, three-part mechanism: binding to the viral genome, tethering it to host chromosomes, and orchestrating its replication once per cell cycle.

Binding to the KSHV Terminal Repeats (TRs)

The KSHV genome is flanked by multiple copies of a GC-rich, ~800 base pair terminal repeat (TR) unit.[12] These TRs function as the viral episome maintenance element.[12][16] Within each TR, LANA's C-terminal DBD binds cooperatively to at least three sites, commonly referred to as LBS1, LBS2, and LBS3.[2][12][13]

-

Oligomerization: LANA binds to the LBS as a dimer, and these dimers can further assemble into larger oligomeric structures, such as a decameric ring.[14][15] This oligomerization is essential for cooperative binding to the multiple LBS sites within the TRs and is indispensable for DNA replication and episome maintenance.[14][15][17] Mutations that disrupt the oligomerization interface destabilize LANA binding, impair the recruitment of replication factors, and lead to viral genome rearrangements and loss.[17][18]

-

Higher-Order Structure Formation: The binding of oligomeric LANA to the TRs induces the formation of large nuclear structures known as LANA nuclear bodies.[12][17] These bodies are super-molecular domains that colocalize with host factors like ORC2 and DAXX and are thought to create a specific chromatin environment that is protective and conducive to stable episome maintenance.[12][17][18]

Tethering to Host Chromosomes for Segregation

To prevent the loss of viral episomes during cell division, LANA tethers them to host chromosomes, ensuring they are passively segregated into daughter cells.[1][2][19] This is a defining feature of KSHV latency.

-

Primary Tethering Mechanism: The primary mechanism involves the N-terminal domain of LANA binding directly to histones H2A/H2B on mitotic chromosomes.[9][10][14]

-

Secondary Tethering and Host Factors: The C-terminal domain also contributes to chromosome association.[9][11] LANA leverages a suite of host chromatin-associated proteins to solidify this connection, including Bromodomain-containing protein 4 (BRD4), MeCP2, and NuMA.[2] During mitosis, LANA and the associated episomes are co-localized with condensed host chromosomes, effectively "hitching a ride" into the newly formed daughter nuclei.[2][10][20]

Orchestration of Latent DNA Replication

KSHV does not encode its own DNA polymerase for latent replication; instead, it relies entirely on the host cell's machinery.[1] LANA is the master recruiter, ensuring that the viral episome is replicated once per cell cycle in synchrony with the host DNA.[21]

-

Origin Recognition and Pre-Replication Complex (Pre-RC) Assembly: The TRs, specifically the LANA-bound LBS, function as the origin of latent replication (ori-P).[2][5] LANA bound to the TR initiates the replication process by sequentially recruiting components of the host cell's pre-replication complex (pre-RC). This process occurs in the late G1 phase of the cell cycle.[2] The key steps are:

-

Replication Fork Progression: Following pre-RC assembly, the MCM complex is activated during the S phase, initiating DNA replication. LANA further recruits factors like Proliferating Cell Nuclear Antigen (PCNA), the replication factor C (RFC) complex, and Topoisomerase IIβ to facilitate efficient replication fork progression and resolve topological stress.[2][21][23]

Signaling and Interaction Pathways

The intricate processes managed by LANA are best visualized as interconnected pathways and workflows.

Caption: Workflow of LANA-mediated KSHV episome maintenance.

Caption: Sequential recruitment of the Pre-Replication Complex by LANA.

Caption: Logical diagram of LANA tethering the episome to a host chromosome.

Quantitative Data Summary

The function of LANA in episome maintenance is supported by key quantitative observations.

Table 1: KSHV Terminal Repeat Requirements for LANA Functions

| Function | Minimum Requirement | Reference |

|---|---|---|

| DNA Replication | 2 LANA Binding Sites (LBS) within a single TR unit | [12][24] |

| Episome Maintenance | At least 8 copies of the TR unit | [12][16][24] |

| R-Loop Induction | 8 copies of the TR unit (2 copies are insufficient) | [12][16][24] |

| Stable Maintenance | Plasmids with 4 TR copies are more efficient than 2 TR copies |[25] |

Table 2: KSHV Episome and LANA Characteristics in Latently Infected Cells

| Parameter | Value / Observation | Cell Type / Context | Reference |

|---|---|---|---|

| Episome Copy Number | 50-100 copies per cell | KSHV-infected PEL cells | [2][3][5] |

| LANA Protein Size | 1162 amino acids (220-230 kDa) | N/A | [2] |

| LANA Binding Sites in TR | At least 3 (LBS1, LBS2, LBS3) | KSHV TR unit |[7][12][13] |

Key Experimental Protocols and Methodologies

The study of LANA's role in episome maintenance relies on a range of sophisticated molecular biology techniques.

Chromatin Immunoprecipitation (ChIP) and ChIP-qPCR

-

Objective: To determine if a protein (e.g., LANA, ORC2, MCM3) is bound to a specific DNA sequence (e.g., the KSHV TRs) in vivo.[12][22][26]

-

Methodology:

-

Cross-linking: Live cells (e.g., BCBL1) are treated with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) using sonication.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-LANA) is added to the chromatin fragments. The antibody-protein-DNA complexes are then captured, often using protein A/G-coated magnetic beads.

-

Washing and Elution: Non-specific binding is removed through a series of washes. The complexes are then eluted from the beads.

-

Reverse Cross-linking: The protein-DNA cross-links are reversed by heating. The protein is degraded using proteinase K.

-

DNA Purification: The DNA is purified from the complex.

-

Analysis (qPCR): Quantitative PCR is performed on the purified DNA using primers specific to the target region (e.g., TRs) and control regions (e.g., ORF45).[12] The amount of amplified DNA reflects the amount of protein bound to that region in the original cell population.

-

Proximity Ligation Assay (PLA)

-

Objective: To visualize the close proximity (<40 nm) of two proteins (e.g., LANA and PCNA) within intact cells, suggesting a direct interaction or colocalization in a complex.[12][16]

-

Methodology:

-

Cell Preparation: Cells are fixed, permeabilized, and incubated with primary antibodies raised in different species against the two proteins of interest.

-

Secondary Antibody Incubation: Secondary antibodies that recognize the primary antibodies are added. These secondary antibodies are conjugated with unique DNA oligonucleotides.

-

Ligation: If the two proteins are in close proximity, the attached oligonucleotides are close enough to be joined by a ligase, forming a circular DNA molecule.

-

Amplification: The circular DNA molecule is amplified via rolling circle amplification using a fluorescently-labeled DNA polymerase.

-

Visualization: The amplified DNA product is detected as a distinct fluorescent spot by microscopy. Each spot represents an instance of the two target proteins being in close proximity.

-

DNA-RNA Immunoprecipitation (DRIP)

-

Objective: To detect and quantify R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA) at specific genomic locations like the TRs.[12][16]

-

Methodology:

-

Genomic DNA Extraction: Genomic DNA is carefully extracted from cells under native conditions to preserve R-loop structures.

-

Fragmentation: The DNA is fragmented using restriction enzymes.

-

Immunoprecipitation: The DNA fragments are incubated with the S9.6 antibody, which specifically recognizes DNA-RNA hybrids.

-

Capture and Purification: The antibody-R-loop complexes are captured, washed, and the DNA is purified.

-

Analysis (qPCR): The presence of the target region (TRs) in the immunoprecipitated DNA is quantified by qPCR. An optional control involves treating a sample with RNase H, which degrades the RNA in the hybrid, to confirm the signal is R-loop dependent.[12][16]

-

Gardella Gel Analysis

-

Objective: To distinguish between episomal (extrachromosomal) and integrated viral DNA in latently infected cells.[27]

-

Methodology:

-

In-Gel Lysis: Live cells are loaded directly into the wells of an agarose gel.

-

Lysis and Electrophoresis: A lysis buffer containing detergent is layered on top of the cells. As the electrophoresis begins, the cells are lysed in situ.

-

DNA Migration: The large, complex host chromosomal DNA remains trapped in the well. Smaller, circular episomal DNA can migrate into the gel.

-

Detection: The DNA in the gel is transferred to a membrane (Southern blotting) and probed with a labeled DNA fragment specific to the viral genome to visualize the episomal DNA bands.

-

Conclusion: LANA as a Therapeutic Target

The LANA protein is the linchpin of KSHV latency. Its multifunctional role in binding the viral TRs, tethering the episome to host chromosomes, and recruiting the cellular replication machinery makes it absolutely essential for the virus's persistence. Each of these functions—DNA binding, chromatin interaction, and protein-protein recruitment—represents a potential vulnerability.[1][2] Disrupting the LANA-DNA interaction or its association with host replication or tethering factors could prevent episome maintenance, leading to the loss of the viral genome from proliferating tumor cells.[7][8] Therefore, the in-depth understanding of LANA's molecular mechanisms provides a critical foundation for the development of targeted antiviral therapies against KSHV-associated malignancies.[6][28]

References

- 1. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | KSHV Genome Replication and Maintenance [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Kaposi's sarcoma-associated herpesvirus LANA hitches a ride on the chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Internal Kaposi's Sarcoma-Associated Herpesvirus LANA Regions Exert a Critical Role on Episome Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LANA-dependent transcription-replication conflicts and R-loops at the terminal repeats (TR) correlate with KSHV episome maintenance | PLOS Pathogens [journals.plos.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Molecular Basis for Oligomeric-DNA Binding and Episome Maintenance by KSHV LANA | PLOS Pathogens [journals.plos.org]

- 15. Molecular Basis for Oligomeric-DNA Binding and Episome Maintenance by KSHV LANA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LANA-dependent transcription-replication conflicts and R-loops at the terminal repeats (TR) correlate with KSHV episome maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LANA oligomeric architecture is essential for KSHV nuclear body formation and viral genome maintenance during latency | PLOS Pathogens [journals.plos.org]

- 18. LANA oligomeric architecture is essential for KSHV nuclear body formation and viral genome maintenance during latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The latency-associated nuclear antigen tethers the Kaposi's sarcoma-associated herpesvirus genome to host chromosomes in body cavity-based lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Minichromosome Maintenance Proteins Cooperate with LANA during the G1/S Phase of the Cell Cycle To Support Viral DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Latency-associated nuclear antigen (LANA) of Kaposi's sarcoma-associated herpesvirus interacts with origin recognition complexes at the LANA binding sequence within the terminal repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. KSHV-encoded LANA protects the cellular replication machinery from hypoxia induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LANA-dependent transcription-replication conflicts and R-loops at the terminal repeats (TR) correlate with KSHV episome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. Timeless-dependent DNA replication-coupled recombination promotes Kaposi's Sarcoma-associated herpesvirus episome maintenance and terminal repeat stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Kaposi's Sarcoma-Associated Herpesvirus Latency-Associated Nuclear Antigen 1 Mediates Episome Persistence through cis-Acting Terminal Repeat (TR) Sequence and Specifically Binds TR DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 28. UC Davis Scientists Develop Precision Gene Therapy for Kaposi's Sarcoma Using Viral "Trojan Horse" Strategy [trial.medpath.com]

An In-depth Technical Guide to the Initial Characterization of Lana-DNA-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lana-DNA-IN-1 is a small molecule inhibitor targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its cognate DNA binding sites. This interaction is critical for the maintenance and replication of the viral episome during latency, making it a prime target for antiviral therapeutic development. This document provides a comprehensive technical overview of the initial characterization of this compound, including its inhibitory activity, the experimental protocols used for its evaluation, and its mechanism of action within the context of KSHV latent replication.

Introduction

Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease.[1] A hallmark of KSHV infection is the establishment of a lifelong latent phase in the host cell, where the viral genome persists as a circular episome.[1] The viral protein LANA is essential for this latent persistence, as it tethers the viral episome to host chromosomes during mitosis and recruits the cellular replication machinery.[2] By inhibiting the crucial interaction between LANA and the viral DNA, compounds like this compound offer a promising strategy to disrupt viral latency and eliminate the virus from infected cells.[1]

Biochemical Characterization: Inhibition of LANA-DNA Interaction

The initial biochemical characterization of this compound was performed using a fluorescence polarization (FP) assay to quantify its ability to disrupt the binding of the LANA C-terminal domain (CTD) to its DNA binding sites (LBS1, LBS2, and LBS3).[3]

Quantitative Data

The inhibitory activity of this compound against the LANA-DNA interaction is summarized in the table below.

| Target | Assay Type | IC50 (µM) |

| LANA-LBS1 | FP Assay | 9 |

| LANA-LBS2 | FP Assay | 8 |

| LANA-LBS3 | FP Assay | 8 |

| Wild-type LANA CTD | FP Assay | 53 |

Data sourced from MedChemExpress product information.[3][4]

Experimental Protocol: Fluorescence Polarization (FP) Assay

This protocol is based on methodologies described for the discovery of novel LANA inhibitors.[5]

Objective: To determine the concentration at which this compound inhibits 50% of the binding between the LANA protein and its DNA recognition sites.

Materials:

-

LANA Protein: Purified recombinant C-terminal domain of LANA (e.g., amino acids 1008-1146 with mutations to prevent multimerization for simplified biophysical analysis).[1]

-

Fluorescently Labeled DNA Probes: Oligonucleotides representing LBS1, LBS2, and LBS3, each labeled with a fluorophore (e.g., 5-FAM).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20 and 5% DMSO.

-

This compound: Serial dilutions in assay buffer.

-

384-well, low-volume, black, round-bottom, non-binding surface microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the LANA protein in assay buffer.

-

Prepare working solutions of each fluorescently labeled DNA probe in assay buffer.

-

Prepare a serial dilution series of this compound in assay buffer.

-

-

Assay Setup:

-

To each well of the 384-well plate, add the following in order:

-

This compound or vehicle control (DMSO).

-

LANA protein solution.

-

Fluorescently labeled DNA probe.

-

-

The final concentrations of LANA protein and DNA probe should be optimized to yield a stable and robust FP signal.

-

Include control wells containing only the DNA probe (for baseline polarization) and wells with DNA probe and LANA protein without inhibitor (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular Characterization: Inhibition of KSHV Latent Replication

The cellular activity of LANA inhibitors is typically assessed through a KSHV latent replication assay, which measures the ability of the compound to inhibit the LANA-dependent replication of a plasmid containing the KSHV terminal repeats (TR).[1]

Experimental Protocol: KSHV Latent Replication Assay

This protocol is adapted from the methodology described by Kirsch et al. (2023).[1]

Objective: To determine the efficacy of this compound in inhibiting the latent replication of a KSHV-origin-containing plasmid in a cellular context.

Materials:

-

Cell Line: HEK293T cells.

-

Plasmids:

-

An expression vector for LANA.

-

A reporter plasmid containing multiple copies of the KSHV terminal repeat (pTR).

-

-

Transfection Reagent.

-

This compound: Stock solution in DMSO.

-

Cell Culture Media and Reagents.

-

DNA Extraction Kit.

-

Restriction Enzymes: DpnI and a linearizing enzyme (e.g., BamHI).

-

Southern Blotting Reagents.

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 6-well plates.

-

Co-transfect the cells with the LANA expression vector and the pTR plasmid.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

-

DNA Extraction:

-

48-72 hours post-treatment, harvest the cells and extract low-molecular-weight DNA using a suitable kit (e.g., Hirt extraction).

-

-

Restriction Digestion:

-

Digest the extracted DNA with DpnI and a linearizing enzyme. DpnI specifically digests bacterially-derived, methylated DNA (the input plasmid), while newly replicated DNA in mammalian cells will be unmethylated and thus resistant to DpnI digestion.

-

-

Southern Blotting:

-

Separate the digested DNA by agarose gel electrophoresis.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a labeled probe specific for the pTR plasmid.

-

Detect the signal using an appropriate detection system (e.g., chemiluminescence).

-

-

Data Analysis:

-

Quantify the band intensities corresponding to the replicated (DpnI-resistant) plasmid.

-

Determine the concentration-dependent inhibition of replication by this compound.

-

Mechanism of Action and Signaling Pathways

LANA is a multifunctional protein that orchestrates the latent phase of the KSHV life cycle.[2] Its primary role in episome maintenance involves two key functions: tethering the viral genome to host chromosomes and recruiting the cellular DNA replication machinery.[2]

KSHV Latent Replication Pathway

The following diagram illustrates the key steps in LANA-mediated KSHV latent replication and the point of intervention for this compound.

Caption: LANA-mediated KSHV latent replication and inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the general workflow for the initial characterization of a LANA-DNA interaction inhibitor.

Caption: Workflow for the discovery and initial characterization of LANA-DNA inhibitors.

Conclusion

This compound demonstrates potent inhibition of the KSHV LANA-DNA interaction in biochemical assays. The methodologies outlined in this document provide a framework for the continued evaluation and optimization of this and other LANA inhibitors. By disrupting a key process in the KSHV latent life cycle, this compound represents a promising lead compound for the development of novel therapeutics to treat KSHV-associated malignancies. Further studies are warranted to elucidate its in vivo efficacy, safety profile, and potential for clinical application.

References

- 1. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Novel Latency-Associated Nuclear Antigen Inhibitors as Antiviral Agents Against Kaposi's Sarcoma-Associated Herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of LANA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaposi's sarcoma-associated herpesvirus (KSHV), also known as Human herpesvirus 8 (HHV-8), is the etiological agent of several malignancies, including Kaposi's sarcoma, primary effusion lymphoma (PEL), and multicentric Castleman's disease.[1][2] A hallmark of these cancers is the latent infection of tumor cells by KSHV, where the viral genome persists as a circular, extrachromosomal episome. The persistence and replication of this episome are critically dependent on a single viral protein: the Latency-Associated Nuclear Antigen (LANA).[3][4]

LANA is a multifunctional protein encoded by open reading frame 73 (ORF73) and is ubiquitously expressed in all latently infected tumor cells.[5][6] Its essential roles in maintaining the viral genome, segregating it to daughter cells during mitosis, and manipulating host cellular pathways to promote cell survival and proliferation make it an exceptional therapeutic target.[2][7] Genetic disruption of LANA leads to the rapid loss of the KSHV episome and can trigger the death of the tumor cells that depend on the virus for survival.[2] Consequently, the development of small molecule or peptide inhibitors that specifically disrupt LANA function represents a promising and targeted therapeutic strategy against KSHV-associated cancers.[1]

This technical guide provides an in-depth overview of the therapeutic potential of LANA inhibitors, summarizing the quantitative data on current lead compounds, detailing key experimental protocols for their discovery and validation, and visualizing the complex molecular pathways involved.

Molecular Basis for LANA Inhibition

LANA's essential functions are mediated by distinct domains, which serve as primary targets for inhibitor development.

-

C-Terminal Domain (CTD): DNA Binding: The CTD is responsible for binding directly to specific sequences within the terminal repeats (TRs) of the KSHV genome.[4][8] This interaction is crucial for initiating latent DNA replication once per cell cycle.[4] Small molecules that block this DNA-binding activity can prevent viral replication and episome maintenance.[8][9]

-

N-Terminal Domain (NTD): Chromatin Tethering: The NTD anchors the KSHV episome to host cell chromosomes during mitosis by binding to nucleosomal proteins, specifically histones H2A and H2B.[3][8] This tethering ensures the viral genomes are efficiently partitioned into daughter cells. Inhibiting this interaction is another key strategy to induce viral loss.[3]

-

Protein-Protein Interactions: LANA interacts with numerous cellular proteins to dysregulate pathways that control cell cycle, apoptosis, and gene expression. These include tumor suppressors like p53 and pRb, and components of signaling pathways such as GSK-3β.[5][6] For instance, LANA's interaction with the cellular chromodomain-helicase-DNA-binding protein 4 (CHD4) is involved in regulating viral gene expression.[10] Peptide inhibitors designed to disrupt these specific interactions offer a novel therapeutic avenue.[10]

Quantitative Data on LANA Inhibitors

The development of LANA inhibitors is currently in the preclinical phase. Research has identified several classes of molecules that demonstrate inhibitory activity in biochemical and cell-based assays. The following tables summarize the available quantitative data for prominent inhibitor candidates.

Table 1: Small Molecule Inhibitors Targeting LANA-DNA Interaction

| Compound/Scaffold | Assay Type | Target | IC50 / Activity | Source(s) |

| Mubritinib (TAK-165) | ChIP Assay (in-cell) | LANA-TR Binding | ~50% inhibition @ 15 nM | [7] |

| Cell Growth Assay | KSHV+ PEL Cells | GI50 ≈ 7.5 nM | [11] | |

| Compound 20 | Replication Assay | LANA-mediated Replication | IC50 = 33.2 ± 3.6 µM | [8] |

| Replication Assay | LANA-mediated Replication | 67% inhibition @ 62.5 µM | [8] | |

| Inhibitor I Scaffold | Fluorescence Polarization | LANA DBD-DNA Binding | IC50 = 17 ± 1 µM | [9] |

| EMSA | LANA DBD-DNA Binding | IC50 = 426 ± 2 µM | [9] |

ChIP: Chromatin Immunoprecipitation; GI50: 50% Growth Inhibition; IC50: 50% Inhibitory Concentration; EMSA: Electrophoretic Mobility Shift Assay; TR: Terminal Repeat.

Table 2: Peptide Inhibitors Targeting LANA-Protein Interaction

| Peptide | Assay Type | Target Interaction | Dissociation Constant (KD) | Source(s) |

| VGN73 | Biophysical Assay | LANA-CHD4 | 14 nM | [10] |

Experimental Protocols

The identification and characterization of LANA inhibitors rely on a cascade of specialized biochemical and cell-based assays. Detailed methodologies for three key experiments are provided below.

High-Throughput Screening (HTS) via Fluorescence Polarization (FP) Assay

This assay is designed to identify compounds that disrupt the interaction between a domain of LANA (e.g., the N-terminal) and its binding partner (e.g., nucleosomes or histones).

Methodology:

-

Reagent Preparation:

-

Prepare a fluorescently labeled peptide corresponding to the LANA domain of interest (e.g., fluorescein-labeled N-LANA peptide).

-

Purify the target protein partner (e.g., histones H2A/H2B or reconstituted nucleosomes).

-

Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Dissolve compound libraries in DMSO to create stock solutions.

-

-

Assay Procedure (384-well format):

-

Dispense the fluorescently labeled LANA peptide and the target protein into the wells of a black, low-volume 384-well plate to achieve final nanomolar concentrations that give a stable FP signal.

-

Add test compounds from the library to the wells (typically to a final concentration of 10-20 µM). Include positive controls (e.g., unlabeled LANA peptide) and negative controls (DMSO vehicle).

-

Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 480-485 nm) and emission (e.g., 535 nm) filters.[3][12]

-

Calculate the millipolarization (mP) values. A decrease in mP value in the presence of a compound indicates displacement of the fluorescent peptide and identifies a potential inhibitor.

-

Calculate the percentage of inhibition for hit compounds relative to controls. Confirmed hits are then subjected to dose-response analysis to determine their IC50 values.[13]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm that inhibitor candidates can disrupt the formation of the LANA-DNA complex in vitro.

Methodology:

-

Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides corresponding to a LANA binding site (LBS) within the KSHV terminal repeat.[8]

-

Label the double-stranded DNA probe. This can be done using a radioactive isotope (e.g., ³²P) via T4 polynucleotide kinase or non-radioactively with biotin or a fluorescent tag.[5][14]

-

Purify the labeled probe using column chromatography or native PAGE.[5]

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine purified recombinant LANA protein (typically the C-terminal DNA-binding domain) with a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).[15]

-

Add a non-specific competitor DNA, such as poly(dI-dC), to prevent non-specific binding of LANA to the probe.[16]

-

Add the test inhibitor at various concentrations and incubate for 10-15 minutes at room temperature.

-

Add the labeled DNA probe to the reaction mixture and incubate for an additional 15-20 minutes at room temperature to allow complex formation.[5]

-

-

Electrophoresis and Detection:

-

Load the samples onto a native polyacrylamide gel (e.g., 5-6% acrylamide) in a cold running buffer (e.g., 0.5x TBE).[15]

-

Run the gel at a constant voltage in a cold room or on ice to prevent heat-induced dissociation of the complex.

-

Visualize the probe. For radioactive probes, dry the gel and expose it to X-ray film or a phosphor screen. For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[17]

-

A positive result is the reduction or disappearance of the slower-migrating "shifted" band (LANA-DNA complex) in the presence of the inhibitor.

-

Cell-Based LANA-Mediated Replication Assay

This assay assesses the ability of an inhibitor to block LANA's function in a cellular context, specifically its role in viral DNA replication.

Methodology:

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) cells or a similar easily transfectable cell line in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with two plasmids: an expression vector for LANA and a target plasmid containing multiple copies of the KSHV terminal repeat (TR).[8]

-

-

Inhibitor Treatment:

-

Following transfection, treat the cells with the test inhibitor at various concentrations for a period of 48-72 hours. Include a DMSO vehicle control.

-

-

Plasmid DNA Extraction and Digestion:

-

Harvest the cells and extract low molecular weight DNA using a Hirt extraction or a similar method to isolate the episomal plasmids.

-

Digest the extracted DNA with two restriction enzymes. The first enzyme (e.g., MfeI) linearizes the plasmid. The second enzyme, DpnI, specifically digests bacterially-derived, dam-methylated DNA. DNA replicated in the mammalian cells will be unmethylated and thus resistant to DpnI cleavage.[8]

-

-

Southern Blot Analysis:

-

Separate the digested DNA fragments by agarose gel electrophoresis.

-

Transfer the DNA to a nylon or nitrocellulose membrane.

-

Hybridize the membrane with a labeled DNA probe specific for the TR-containing plasmid.

-

Visualize the bands using an appropriate detection method (e.g., autoradiography or chemiluminescence).

-

The presence of a DpnI-resistant band indicates successful LANA-mediated replication. A dose-dependent decrease in the intensity of this band in inhibitor-treated samples demonstrates the compound's efficacy in blocking viral replication in cells.[8]

-

Visualizations: Signaling Pathways and Experimental Workflows

LANA-Mediated Dysregulation of Cell Cycle Control

LANA interacts with and functionally inactivates the key tumor suppressor proteins p53 and retinoblastoma (pRb), thereby promoting cell cycle progression and inhibiting apoptosis.

Caption: LANA interaction with p53 and pRb tumor suppressor pathways.

LANA's Role in Wnt/β-Catenin Signaling

LANA modulates the Wnt signaling pathway by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), leading to the stabilization and nuclear accumulation of β-catenin, which promotes the transcription of proliferation-associated genes.

Caption: LANA-mediated activation of the Wnt/β-catenin signaling pathway.

Workflow for LANA Inhibitor Discovery and Validation

The process begins with large-scale screening to identify initial hits, followed by a series of secondary and cell-based assays to confirm activity and mechanism of action.

Caption: A generalized workflow for the discovery of novel LANA inhibitors.

Future Outlook and Conclusion

The essential and multifaceted role of LANA in KSHV latency and pathogenesis makes it a highly attractive target for therapeutic intervention.[2][9] Current research, though still in the preclinical phase, has successfully identified multiple classes of inhibitors, including small molecules and peptides, that can disrupt key LANA functions.[8][10] The data shows that compounds can inhibit LANA's DNA-binding and replication functions at low micromolar to nanomolar concentrations in both biochemical and cellular assays.[7][8]

The major challenges ahead lie in optimizing these lead compounds to improve their potency, selectivity, and pharmacokinetic properties (ADMET). While Mubritinib showed potent anti-PEL activity, its mechanism is complex, involving off-target effects on mitochondrial metabolism, which may contribute to its efficacy.[1][7] Future efforts will likely focus on developing inhibitors with high specificity for LANA to minimize off-target toxicities. The continued application of the robust screening and validation protocols detailed here will be critical for advancing these promising molecules toward clinical trials. Ultimately, LANA inhibitors hold the potential to become the first targeted therapy specifically for KSHV-associated malignancies, offering a new line of defense against these devastating viral cancers.

References

- 1. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]

- 3. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KSHV LANA—The Master Regulator of KSHV Latency [mdpi.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Frontiers | Cell Cycle Regulatory Functions of the KSHV Oncoprotein LANA [frontiersin.org]

- 7. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A LANA peptide inhibits tumor growth by inducing CHD4 protein cleavage and triggers cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. rsc.org [rsc.org]

- 14. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 17. researchgate.net [researchgate.net]

Understanding the Binding Kinetics of Lana-DNA-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The latency-associated nuclear antigen (LANA) of the Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is a critical protein for the establishment and maintenance of viral latency. LANA tethers the viral episome to host chromosomes, ensuring its segregation to daughter cells during mitosis, and plays a key role in viral DNA replication.[1][2][3][4][5][6][7][8][9] The interaction between LANA and the viral DNA, specifically at the terminal repeats (TRs), represents a key therapeutic target for disrupting the KSHV life cycle. This guide provides an in-depth overview of the binding kinetics of a known inhibitor, Lana-DNA-IN-1, and the broader context of the LANA-DNA interaction.

This compound: An Inhibitor of the LANA-DNA Interaction

This compound is a small molecule inhibitor designed to disrupt the binding of LANA to its cognate DNA sequences. While detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates for this compound are not extensively published in peer-reviewed literature, inhibitory activity has been quantified using half-maximal inhibitory concentration (IC50) values.

Quantitative Data

The inhibitory potency of this compound has been determined against the interaction of the C-terminal domain of LANA with its different binding sites on the KSHV terminal repeat.

| Target Interaction | IC50 Value (µM) | Assay Type |

| LANA - LBS1 | 9 | Fluorescence Polarization (FP) Assay[10] |

| LANA - LBS2 | 8 | Fluorescence Polarization (FP) Assay[10] |

| LANA - LBS3 | 8 | Fluorescence Polarization (FP) Assay[10] |

| Wild-type LANA | 53 | Not Specified[10] |

Table 1: Summary of reported IC50 values for this compound.[10]

The LANA-DNA Interaction: A Closer Look

The C-terminal domain of the LANA protein is responsible for binding to specific sequences within the KSHV terminal repeats, known as LANA binding sites (LBS).[9][11][12][13] There are at least three identified binding sites: LBS1, LBS2, and a more recently discovered LBS3. LANA binds to these sites with high affinity, with the dissociation constant (Kd) for the high-affinity site (LBS1) reported to be approximately 1.51 ± 0.16 nM.[14] This strong interaction is fundamental to LANA's function in episomal maintenance.

Signaling and Functional Pathway

The interaction of LANA with the viral genome is a central event in the KSHV latent lifecycle. This binding initiates a cascade of events crucial for viral persistence.

Experimental Protocols

Detailed experimental protocols for the specific determination of this compound binding kinetics are not publicly available. However, based on the reported use of a Fluorescence Polarization (FP) assay, and common methodologies for studying protein-DNA interactions, the following represents a standard protocol that could be employed.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled DNA upon binding to a protein. A small, fluorescently labeled DNA molecule tumbles rapidly in solution, resulting in low polarization. When bound by a larger protein like LANA, the tumbling slows, and the polarization of the emitted light increases. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Synthesize and purify a short single- or double-stranded DNA oligonucleotide corresponding to an LBS sequence (e.g., LBS1), with a fluorescent label (e.g., FITC or a rhodamine dye) at one terminus.

-

Express and purify the C-terminal DNA-binding domain of LANA.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20).

-

-

Assay Procedure:

-